4,6-Dimethoxy-2-mercaptopyrimidine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have shown that these compounds can form complex structures with metals, demonstrating diverse coordination modes to tin atoms, for instance. Such studies reveal the flexibility and potential utility of 4,6-Dimethoxy-2-mercaptopyrimidine in forming complex organometallic structures (Chun-lin Ma, Yang Shi, Qingfu Zhang, Q. Jiang, 2005).
Chemical Reactions and Properties
4,6-Dimethoxy-2-mercaptopyrimidine participates in various chemical reactions, including interactions with dimetallic compounds to form complex organometallic structures with potential applications in catalysis and material science. Its ability to react with diiron nonacarbonyl, for example, demonstrates its reactivity and versatility in forming compounds with interesting structural and electronic properties (F. Hong, Yi-Luen Huang, Pinyung Chen, Yu-Chang Chang, 2002).
Physical Properties Analysis
Studies on the physical properties of 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives focus on aspects such as hydrogen bonding, solubility, and crystalline structure. These analyses are crucial for understanding the compound's behavior in different environments and for tailoring its use in specific applications. Hydrogen bonding, in particular, plays a significant role in the self-assembly and stabilization of its structures (J. N. Low, A. Quesada, A. Marchal, M. Melguizo, M. Nogueras, C. Glidewell, 2002).
Scientific Research Applications
1. Preparation of SnS Nanoplatelets for Lithium Ion Batteries
- Summary of Application : 4,6-Dimethoxy-2-mercaptopyrimidine is used in the preparation of di-tert-butyltin complexes, which serve as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets . These nanoplatelets are used as anode material for lithium ion batteries .
- Methods of Application : The di-tert-butyltin complexes are prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets by a hot injection method and thin films by aerosol assisted chemical vapour deposition (AACVD) .
- Results or Outcomes : The synthesized SnS nanoplatelets were evaluated for their performance as anode material for lithium ion batteries (LIBs). A cell comprised of an SnS electrode could be cycled for 50 cycles .
2. Microvia Filling with Electroplating Copper
- Summary of Application : 4,6-Dimethoxy-2-mercaptopyrimidine is used as a potential leveler for microvia filling with electroplating copper .
- Methods of Application : The impact of 4,6-dimethyl-2-mercaptopyrimidine as a potential leveler on microvia electroplating copper filling from an acid cupric sulfate electrolyte was investigated .
- Results or Outcomes : Different surface morphology and crystalline orientation was observed after plating using electroplating solutions with different concentrations of 4,6-dimethyl-2-mercaptopyrimidine .
3. Synthesis of Pyrithiobac-Sodium
- Summary of Application : 4,6-dimethoxy-2-methylsulphonylpyrimidine is a key intermediate for the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plant .
- Methods of Application : The details of the synthesis process are not provided in the source .
- Results or Outcomes : The synthesized pyrithiobac-sodium is used for studying the translocation and metabolism in cotton plants .
Safety And Hazards
4,6-Dimethoxy-2-mercaptopyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Future Directions
The future directions of research on 4,6-Dimethoxy-2-mercaptopyrimidine could involve further exploration of its potential applications. For instance, it could be further studied for its use as a leveler for microvia filling with electroplating copper , or for the preparation of SnS nanoplatelets as anode material for lithium-ion batteries .
properties
IUPAC Name |
4,6-dimethoxy-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRHOZHSQQRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=S)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438007 | |
Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-mercaptopyrimidine | |
CAS RN |
57235-35-5 | |
Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.